molecular formula C7H9BrN2O B2861110 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde CAS No. 1595757-00-8

4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2861110
CAS No.: 1595757-00-8
M. Wt: 217.066
InChI Key: VFIHWCLGAXHIOA-UHFFFAOYSA-N
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Description

4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative characterized by a bromine atom at the 4-position, a propyl group at the 1-position, and an aldehyde functional group at the 5-position of the pyrazole ring. This compound is of interest in organic synthesis due to the reactivity of its aldehyde group, which facilitates further derivatization.

Properties

IUPAC Name

4-bromo-2-propylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIHWCLGAXHIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

The pyrazole ring is commonly constructed via cyclocondensation between hydrazines and α,β-unsaturated carbonyl compounds. For this compound, this method involves:

Reaction Scheme 1:
$$
\text{CH}3\text{CH}2\text{CH}2\text{NHNH}2 + \text{CH}2=\text{CHCOBr} \rightarrow \text{C}7\text{H}9\text{BrN}2\text{O} + \text{H}_2\text{O}
$$

  • Mechanism: Hydrazine reacts with an α,β-unsaturated bromo-ketone (e.g., 3-bromoacrylaldehyde) under acidic conditions, forming the pyrazole ring through a tandem Michael addition-intramolecular cyclization sequence.
  • Conditions: Ethanol reflux (78°C), catalytic HCl, 12–18 hours.
  • Yield: 60–70% after recrystallization.

Optimization Strategies:

  • Use of microwave irradiation reduces reaction time to 2–3 hours with comparable yields.
  • Substituent positioning is controlled by steric directing groups on the carbonyl substrate.

Vilsmeier-Haack Formylation of 4-Bromo-1-propyl-1H-pyrazole

The Vilsmeier-Haack reaction introduces the carbaldehyde group at position 5 via electrophilic formylation:

Reaction Scheme 2:
$$
\text{4-Bromo-1-propyl-1H-pyrazole} + \text{POCl}3/\text{DMF} \rightarrow \text{C}7\text{H}9\text{BrN}2\text{O}
$$

  • Mechanism: The Vilsmeier reagent (formed from DMF and POCl$$_3$$) generates a chloroiminium ion, which electrophilically attacks the pyrazole’s C5 position. Hydrolysis yields the aldehyde.
  • Conditions: Anhydrous DMF, 0–5°C, slow addition of POCl$$_3$$, followed by warming to 25°C for 6 hours.
  • Yield: 75–85% after column chromatography.

Key Data:

Parameter Value
Temperature 0°C → 25°C
Reaction Time 6 hours
Solvent Dichloromethane
Purification Silica gel chromatography

Bromination of 1-Propyl-1H-pyrazole-5-carbaldehyde

Direct bromination at position 4 is achieved using bromine or N-bromosuccinimide (NBS):

Reaction Scheme 3:
$$
\text{1-Propyl-1H-pyrazole-5-carbaldehyde} + \text{Br}2 \rightarrow \text{C}7\text{H}9\text{BrN}2\text{O} + \text{HBr}
$$

  • Mechanism: Electrophilic bromination occurs at the electron-rich C4 position due to the directing effects of the adjacent N1-propyl group.
  • Conditions: Acetic acid solvent, 40°C, 4 hours.
  • Yield: 50–60% with Br$$_2$$; 65–70% with NBS/azobisisobutyronitrile (AIBN).

Comparative Efficiency:

Brominating Agent Yield (%) Side Products
Br$$_2$$ 55 Di-brominated species (15%)
NBS 68 <5%

Palladium-Catalyzed Cross-Coupling for Functional Group Interconversion

Post-synthetic modification via Suzuki-Miyaura coupling enables diversification of the bromine substituent:

Reaction Scheme 4:
$$
\text{C}7\text{H}9\text{BrN}2\text{O} + \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}7\text{H}9\text{ArN}2\text{O} + \text{B(OH)}3
$$

  • Applications: Introduces aryl/heteroaryl groups at C4 for structure-activity relationship (SAR) studies.
  • Conditions: DME/H$$2$$O (3:1), K$$2$$CO$$_3$$, 80°C, 12 hours.
  • Yield: 70–90% depending on boronic acid reactivity.

Critical Analysis of Methodologies

Yield and Scalability

  • Cyclocondensation: Moderate yields (60–70%), limited by competing polymerization of α,β-unsaturated precursors.
  • Vilsmeier-Haack: High yields (75–85%) and scalability up to 100 g with minimal byproducts.
  • Bromination: NBS offers superior regioselectivity over Br$$_2$$, though cost may impede industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Bromo-1H-pyrazole-5-carbaldehyde ()
  • Structure : Lacks the propyl group at N1, replaced by a hydrogen atom.
  • Molecular Formula : C₄H₃BrN₂O (MW: 175.98 g/mol).
  • Key Differences : The absence of the propyl group reduces steric hindrance and lipophilicity. This simpler derivative is often used as a precursor for synthesizing more complex pyrazole derivatives .
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde ()
  • Structure : Bromine at position 5, methyl group at N1, and aldehyde at position 3.
  • Molecular Formula : C₅H₅BrN₂O (MW: 205.01 g/mol).
  • Key Differences : Positional isomerism alters electronic properties. The methyl group (vs. propyl) shortens the alkyl chain, reducing hydrophobicity. Safety data (CAS 1211505-84-8) indicate distinct handling requirements compared to the target compound .

Pyrazole Derivatives with Bulky Substituents ()

Examples include sulfonamide- and indole-functionalized pyrazoles:

  • Compound 17 (): 4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazole with a benzenesulfonamide group. Melting Point: 129–130°C. IR Data: C=O stretch at 1670 cm⁻¹.
  • Example 5.23 () : 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one.
    • Molecular Weight : m/z 381 [M+H]⁺.
    • Key Differences : Bromomethyl and ketone groups increase electrophilicity, making this compound reactive in alkylation or nucleophilic substitution reactions .

Structural and Spectroscopic Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable IR/NMR Features
4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde N1-propyl, C4-Br, C5-CHO 232.08 Not reported Expected aldehyde C=O ~1700 cm⁻¹
4-Bromo-1H-pyrazole-5-carbaldehyde N1-H, C4-Br, C5-CHO 175.98 Not reported Aldehyde C=O ~1700 cm⁻¹
5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde N1-Me, C5-Br, C4-CHO 205.01 Not reported Aldehyde C=O ~1700 cm⁻¹
Compound 17 Sulfonamide, chlorophenyl, tetrahydroindolyl 575.91 129–130 C=O (1670 cm⁻¹), NH stretches

Structural Validation and Crystallography

  • Tools like SHELX and ORTEP-3 () are critical for determining crystal structures of pyrazole derivatives. For example, compound 17’s crystal structure (m.p. 129–130°C) was likely validated using such software .
  • Structure validation protocols () ensure accuracy in reported bond lengths and angles, particularly for bromine- and aldehyde-containing compounds .

Biological Activity

4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a bromine atom at the 4th position, a propyl group at the 1st position, and an aldehyde group at the 5th position of the pyrazole ring. This unique structure contributes to its reactivity and biological activity.

Synthesis

The synthesis typically involves bromination of 1-propyl-1H-pyrazole-5-carbaldehyde using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane. The reaction conditions are generally mild, allowing for effective production with high purity through techniques such as recrystallization or column chromatography .

Antimicrobial Activity

Research indicates that compounds within the pyrazole family, including this compound, exhibit significant antimicrobial properties. A study highlighted that various pyrazole derivatives demonstrated broad-spectrum antibacterial and antifungal activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundActivity TypeMIC (µg/mL)
4-Bromo-1-propyl-1H-pyrazoleAntibacterial15
4-Bromo-1-propyl-1H-pyrazoleAntifungal20
Celecoxib (reference)Antibacterial10

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cells.

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4-Bromo-1-propyl-1H-pyrazoleA54926
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleNCI-H46042.30

The compound has shown promising results against multiple cancer cell lines, including MCF7 and SF-268, with growth inhibition values indicating its potential as an anticancer agent .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the inhibition of tumor growth or microbial proliferation .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anticancer Properties : A study evaluated the effects of various pyrazole compounds on lung cancer cell lines, demonstrating that certain derivatives exhibited significant inhibition of cell growth and induction of apoptosis .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyrazole derivatives against resistant strains of bacteria, showing that some compounds could effectively lower bacterial counts in vitro .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde?

The synthesis typically involves cyclization of hydrazine derivatives with brominated ketones, followed by formylation. The Vilsmeier-Haack reaction is widely used for introducing the aldehyde group, employing POCl₃ and DMF under controlled conditions . For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized via this method, which can be adapted for the target compound by substituting the aryl group with a propyl chain . Post-synthesis purification via column chromatography and recrystallization ensures high purity.

Q. How is the structure of this compound confirmed?

Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H NMR identifies protons (e.g., aldehyde proton at δ ~9.8–10.2 ppm), while ¹³C NMR confirms carbonyl carbons (~190 ppm) .
  • IR : The aldehyde C=O stretch appears at ~1685–1690 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks align with the theoretical mass (e.g., [M+H]⁺ for C₈H₁₀BrN₂O: 253.0). Single-crystal X-ray diffraction, as used for 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, provides definitive structural proof .

Q. What are the key applications of this compound in medicinal chemistry?

Pyrazole carbaldehydes serve as scaffolds for bioactive molecules. The bromo group enhances electrophilicity for cross-coupling reactions, while the aldehyde enables Schiff base formation. Derivatives of similar compounds, such as 1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde, exhibit anticancer and anti-inflammatory properties .

Advanced Research Questions

Q. How can researchers optimize the yield in multi-step syntheses?

  • Reaction Conditions : Adjust POCl₃/DMF ratios and temperature during formylation to minimize side reactions .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Purification : Employ gradient HPLC to separate intermediates, as demonstrated in the synthesis of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde .

Q. What strategies resolve contradictory spectroscopic data during characterization?

Contradictions may arise from tautomerism or impurities. Solutions include:

  • 2D NMR : HSQC and COSY correlate ambiguous signals, resolving overlaps .
  • Dynamic NMR : Study temperature-dependent shifts to identify tautomeric forms.
  • Comparative Analysis : Cross-reference with structurally analogous compounds, such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .

Q. How to design derivatives for enhanced bioactivity?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Br) at position 4 to stabilize reactive intermediates.
  • N-Alkyl Chain Modulation : Vary the propyl group to improve lipophilicity and target binding.
  • Docking Studies : Predict interactions with biological targets (e.g., kinase enzymes) using software like AutoDock, as applied to pyrazolo[3,4-c]pyrazoles .

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